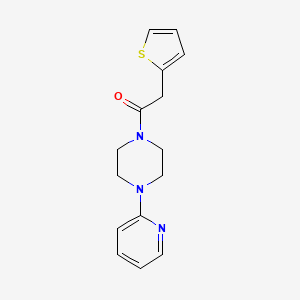

1-(4-(2-Pyridyl)piperazinyl)-2-(2-thienyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

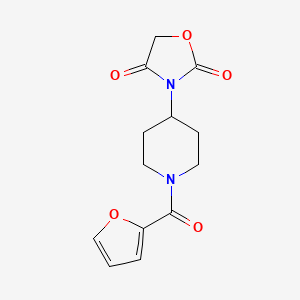

Descripción general

Descripción

“1-(4-(2-Pyridyl)piperazinyl)-2-(2-thienyl)ethan-1-one” is a chemical compound with the molecular formula C15H17N3OS . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H17N3OS . The molecular weight is 287.38 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H17N3OS) and molecular weight (287.38) .Aplicaciones Científicas De Investigación

Arylpiperazine Derivatives Metabolism and Pharmacological Actions

Arylpiperazine derivatives, including those related to the compound , have been studied for their clinical applications primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, with CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines, which distribute extensively in tissues including the brain, the target site of most arylpiperazine derivatives. These metabolites are known for a variety of serotonin receptor-related effects, although their full spectrum of actions and interactions with other neurotransmitter receptors remain to be fully explored. Understanding the metabolism and pharmacological actions of these derivatives is crucial for developing new therapeutic agents (S. Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant molecule in drug design, is found in a wide range of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, and many more. Modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. The ongoing research into piperazine-based molecules reflects their broad potential in pharmacology, suggesting a successful emergence of this pharmacophore in drug discovery. Future therapeutic investigations on piperazine motifs are highly recommended, indicating the importance of structural modifications for enhancing pharmacokinetic and pharmacodynamic factors (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine serves as a crucial building block in the design of potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insight for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents. The focus on anti-mycobacterial activity underscores the versatility of piperazine derivatives in addressing global health challenges such as tuberculosis (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Nanofiltration Membranes with Crumpled Polyamide Films

Recent advances in nanofiltration (NF) membrane technology have shown that piperazine (PIP)-based NF membranes with a crumpled polyamide layer exhibit dramatic improvements in separation performance. This critical review provides a systematic framework to classify crumpled NF morphologies, summarizing the fundamental mechanisms, fabrication methods, and transport phenomena in these membranes. The environmental applications of these emerging NF membranes are highlighted, identifying future research opportunities for developing high-performance membranes for water treatment and other environmental applications (Senlin Shao, Fanxi Zeng, Li Long, Xuewu Zhu, L. Peng, Fei Wang, Zhe Yang, Chuyang Y. Tang, 2022).

Propiedades

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(12-13-4-3-11-20-13)18-9-7-17(8-10-18)14-5-1-2-6-16-14/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHRHNZRYDFSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Pyridyl)piperazinyl)-2-(2-thienyl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)

![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)